molecular formula C6H11ClN2O2S B1427825 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile CAS No. 1247700-03-3

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Cat. No.: B1427825
CAS No.: 1247700-03-3
M. Wt: 210.68 g/mol
InChI Key: APHSMVKMTBLCAZ-UHFFFAOYSA-N
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Description

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a chemical compound with the molecular formula C₆H₁₁ClN₂O₂S. It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile typically involves the reaction of (2-Cyanopropyl)amine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is carried out in large reactors. The product is then purified and tested for quality before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: It can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Substitution: The major products are sulfonamide derivatives.

    Oxidation: The major products are sulfonyl chlorides.

    Reduction: The major products are amine derivatives.

Scientific Research Applications

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyanopropyl)(methyl)sulfamoyl chloride
  • (2-Cyanopropyl)(propyl)sulfamoyl chloride
  • (2-Cyanopropyl)(butyl)sulfamoyl chloride

Uniqueness

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is unique due to its specific reactivity and the balance of steric and electronic effects provided by the ethyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-cyanopropyl)-N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2S/c1-3-9(12(7,10)11)5-6(2)4-8/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHSMVKMTBLCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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